5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride
Description
5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride is a bicyclic heterocyclic compound characterized by a fused pyrrolidine-pyrrole core substituted with a methanesulfonyl group. The hydrochloride salt enhances its solubility, making it suitable for pharmacological applications.
The synthesis of such compounds typically involves multi-step reactions, including cyclization, sulfonylation, and salt formation, as inferred from methods described for analogous pyrrole derivatives (e.g., oxazole carboxylates in ). Purification via column chromatography and characterization by ¹H-NMR are standard practices to ensure purity .
Properties
Molecular Formula |
C7H15ClN2O2S |
|---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
5-methylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C7H14N2O2S.ClH/c1-12(10,11)9-4-6-2-3-8-7(6)5-9;/h6-8H,2-5H2,1H3;1H |
InChI Key |
SPLMACVQGFEUJR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC2CCNC2C1.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization via Dieckmann Condensation
A common approach involves intramolecular cyclization of dipeptide-like precursors. For example, a diester derivative of pyrrolidine undergoes base-mediated Dieckmann condensation to form the bicyclic framework. Reaction conditions include:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Sodium hydride (NaH) |
| Temperature | 0°C to reflux |
| Yield | 65–75% |
This method prioritizes stereochemical fidelity, with the (3aR,6aR) configuration predominating due to steric guidance during cyclization.
Alternative Ring-Closing Metathesis
Transition metal-catalyzed metathesis offers a complementary route. Grubbs’ catalyst (2nd generation) facilitates the closure of diene precursors into the bicyclic structure. Key advantages include milder conditions and compatibility with sensitive functional groups.
Introduction of the methanesulfonyl group occurs via nucleophilic substitution or direct sulfonylation of the secondary amine.
Methanesulfonyl Chloride Coupling
The free base of octahydropyrrolo[3,4-b]pyrrole reacts with methanesulfonyl chloride in the presence of a tertiary amine base:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (EtN) |
| Temperature | 0°C → RT, 12 h |
| Yield | 82–90% |
This method, analogous to toluenesulfonyl derivative synthesis, ensures regioselectivity at the 5-position due to steric and electronic factors.
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt for improved stability and solubility.
Acidic Precipitation
Treatment with hydrogen chloride gas in an ether solvent induces crystallization:
| Parameter | Value |
|---|---|
| Solvent | Diethyl ether |
| HCl Source | 4M HCl in dioxane |
| Temperature | 0°C, 2 h |
| Yield | 95% |
The resulting solid is filtered and washed with cold ether to remove excess acid.
Purification and Polymorph Control
Crystallization conditions critically influence polymorphic form, impacting physicochemical properties.
Solvent-Antisolvent Recrystallization
A mixture of ethanol (solvent) and hexane (antisolvent) yields the desired polymorph. Source 1 identifies Form A (L-tartrate monohydrate) and Form B via distinct X-ray diffraction patterns, though hydrochloride-specific data are limited.
Thermal Analysis
Differential scanning calorimetry (DSC) of the hydrochloride salt reveals a melting endotherm at 218–220°C, consistent with a crystalline structure.
Analytical Characterization
Rigorous spectral and chromatographic profiling validates structural integrity.
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride and its analogs:
| Compound Name | Molecular Formula (Estimated) | Molecular Weight | Key Functional Groups | Core Structure | Salt Form |
|---|---|---|---|---|---|
| 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole HCl | C₈H₁₅N₂O₂S·HCl | ~278.7 (calc.) | Methanesulfonyl, bicyclic pyrrolidine-pyrrole | Pyrrolo[3,4-b]pyrrole | Hydrochloride |
| 4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine 2HCl | C₇H₁₄N₂O·2HCl | 265.12 (reported) | Methyl, oxazine | Pyrrolo[3,4-b]oxazine | Dihydrochloride |
| Methyl 2-Ethyl-5-methyloxazole-4-carboxylate | C₈H₁₁NO₃ | 183.21 | Oxazole, ester | Monocyclic oxazole | Neutral |
Key Observations :
- Core Heterocycles : The target compound features a nitrogen-rich bicyclic system, whereas 4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine incorporates an oxygen-containing oxazine ring, reducing nitrogen density but increasing polarity .
- Salt Forms : Both hydrochloride and dihydrochloride salts improve aqueous solubility, critical for drug delivery .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- The hydrochloride salt of the target compound likely exhibits high water solubility (>50 mg/mL), comparable to the dihydrochloride form of the oxazine analog . Neutral esters like methyl oxazole carboxylates show moderate solubility, limiting their bioavailability .
Metabolic Stability
- The bicyclic pyrrolidine-pyrrole core may confer greater metabolic stability than monocyclic oxazole derivatives, as rigid structures often resist enzymatic degradation .
Challenges :
- The target compound’s bicyclic structure requires precise cyclization conditions to avoid side products.
- Sulfonylation steps may necessitate anhydrous conditions and specialized catalysts (e.g., Et₃N) to achieve high regioselectivity .
Q & A
What are the recommended synthetic routes for 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride?
Level: Basic
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization and sulfonylation. A general approach includes:
- Cyclization: Use reflux conditions with chloranil in xylene (25–30 hours) to form the pyrrolo-pyrrole core, followed by NaOH treatment to isolate intermediates .
- Sulfonylation: Introduce the methanesulfonyl group via reaction with methanesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., saturated NaHCO₃), stirred overnight .
- Salt Formation: React the free base with HCl in ethanol to yield the hydrochloride salt. Purify via silica gel column chromatography (DCM:MeOH, 98:2) .
How can researchers confirm the structural integrity of this compound post-synthesis?
Level: Basic
Methodological Answer:
- Spectroscopic Analysis: Use -NMR to verify proton environments (e.g., methylsulfonyl peaks at ~3.0 ppm, pyrrolidine protons between 1.5–3.5 ppm) and -NMR for carbon skeleton validation .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .
- Elemental Analysis: Match experimental C, H, N, S percentages to theoretical values (±0.4% tolerance) .
What chromatographic methods are suitable for assessing purity?
Level: Basic
Methodological Answer:
- HPLC: Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1.0 mL/min. Compare retention times to certified reference standards (e.g., LGC Standards) .
- TLC: Silica gel plates with DCM:MeOH (9:1) to monitor reaction progress; visualize under UV (254 nm) or iodine staining .
How can reaction conditions be optimized to improve the yield of the hydrochloride salt?
Level: Advanced
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, THF) for sulfonylation efficiency .
- Stoichiometry: Vary methanesulfonyl chloride equivalents (1.2–2.0 eq) to minimize side products .
- Temperature Control: Perform salt formation at 0–5°C to prevent decomposition .
- Catalysis: Explore DMAP or Et₃N to accelerate acylation steps .
How to resolve discrepancies in pharmacological activity data across different assays?
Level: Advanced
Methodological Answer:
- Orthogonal Assays: Compare receptor binding (e.g., radioligand assays) vs. functional assays (e.g., cAMP modulation) to confirm target engagement .
- Buffer Optimization: Adjust pH (6.5–7.5) and ionic strength to stabilize the compound in vitro .
- Stability Testing: Pre-incubate the compound in assay buffers (e.g., PBS, DMEM) to rule out degradation .
What strategies are effective for determining stereochemistry and enantiomeric purity?
Level: Advanced
Methodological Answer:
- Chiral HPLC: Use a Chiralpak® AD-H column with hexane:isopropanol (80:20) to separate enantiomers .
- X-ray Crystallography: Resolve absolute configuration via single-crystal analysis (e.g., using synchrotron radiation) .
- Optical Rotation: Compare [α]D values to literature for known stereoisomers .
How to address hygroscopicity or stability issues during storage?
Level: Advanced
Methodological Answer:
- Storage Conditions: Store in sealed vials under argon at -20°C with desiccants (e.g., silica gel) .
- Lyophilization: Convert the hydrochloride salt to a lyophilized powder for long-term stability .
- Stability Monitoring: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking .
What in vitro methods are suitable for analyzing metabolic stability?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
